molecular formula C21H16N2O3S2 B2431856 Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate CAS No. 622344-74-5

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate

Cat. No.: B2431856
CAS No.: 622344-74-5
M. Wt: 408.49
InChI Key: FWKUGAHHSRRFBL-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a chemical compound that has been reported to possess a wide range of therapeutic properties . It is a part of the thiophene family, which is a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound has a monoclinic crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling, Michael addition, condensation, and nucleophilic attack reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . More specific properties of this compound are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research into the synthesis and characterization of compounds related to Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate has demonstrated innovative methods for creating complex molecules. For instance, one study reported the synthesis of novel thiazole compounds containing ether structures, indicating the versatility of thiazole-based molecules in chemical synthesis (Qiu Li-ga, 2015).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into the structure of compounds similar to this compound can significantly affect their electrochemical and electrochromic properties. For example, research has shown that polymers synthesized from related monomers exhibit color changes and optical contrasts under various applied potentials, highlighting their potential in electrochromic devices (Bin Hu et al., 2013).

Antimicrobial and Antioxidant Activities

Antimicrobial Activities

Some derivatives of this compound have been investigated for their antimicrobial properties. For instance, a study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed potent anti-tumor agents, indicating the compound's utility in medicinal chemistry (S. M. Gomha et al., 2016).

Antioxidant Studies

Research has also explored the antioxidant potential of related compounds. One study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and demonstrated profound antioxidant potential, alongside antimicrobial activity, suggesting the utility of these compounds in developing new therapeutics (K. Raghavendra et al., 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives , it’s likely that this compound could influence multiple pathways, with downstream effects varying depending on the specific targets and cellular context.

Result of Action

Based on the known activities of benzothiazole derivatives , potential effects could include antimicrobial, antifungal, anti-inflammatory, and antitumor activities.

Future Directions

Thiophene and its derivatives, including Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate, have been proven to be effective drugs in the present disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

ethyl 4-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-9-14(10-8-13)22-19(24)17-11-12-18(27-17)20-23-15-5-3-4-6-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUGAHHSRRFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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